molecular formula C22H28FN3O B3006691 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide CAS No. 903252-01-7

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide

Cat. No.: B3006691
CAS No.: 903252-01-7
M. Wt: 369.484
InChI Key: GEUWISCOGXQGPS-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpiperazine moiety, and a dimethylbenzamide core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylpiperazine to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O/c1-16-4-5-19(14-17(16)2)22(27)24-15-21(18-6-8-20(23)9-7-18)26-12-10-25(3)11-13-26/h4-9,14,21H,10-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUWISCOGXQGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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